2-amino-N-(prop-2-en-1-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-amino-N-prop-2-enylacetamide |
InChI |
InChI=1S/C5H10N2O/c1-2-3-7-5(8)4-6/h2H,1,3-4,6H2,(H,7,8) |
InChI Key |
JDQBJMHNGNZBIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN |
Origin of Product |
United States |
Contextualization Within Amide and Allylic Compound Chemistry Research
The study of 2-amino-N-(prop-2-en-1-yl)acetamide is deeply rooted in the well-established fields of amide and allylic compound chemistry. Amides are a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and being present in a vast number of pharmaceuticals. numberanalytics.compulsus.com The amide bond is known for its exceptional stability, which imparts robustness to molecular structures. numberanalytics.com
Concurrently, allylic compounds, which contain a C=C-C functional group, are highly valued in synthetic organic chemistry. The allylic group can act as a versatile handle for a variety of chemical transformations, including but not limited to, additions, substitutions, and rearrangements. Allylic amines, in particular, are crucial building blocks in the synthesis of numerous biologically active molecules and natural products. researchgate.netnih.gov The presence of the prop-2-en-1-yl (allyl) group in this compound therefore suggests its potential as a valuable synthon for the construction of more complex molecular architectures.
Significance of the 2 Aminoacetamide Scaffold in Contemporary Synthetic Design and Chemical Biology
The 2-aminoacetamide core is a recognized "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents. The 2-aminoacetamide moiety is found in a wide array of compounds exhibiting diverse biological activities. researchgate.netnih.gov Its significance stems from its ability to mimic peptide bonds and participate in hydrogen bonding interactions with biological macromolecules.
The incorporation of the 2-aminoacetamide scaffold into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. Research on various N-substituted 2-aminoacetamides has explored their potential as inhibitors for enzymes such as butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. researchgate.net The investigation of novel derivatives containing this scaffold is an active area of research aimed at discovering new therapeutic leads. nih.gov
Overview of Research Trajectories and Current State of Knowledge Regarding 2 Amino N Prop 2 En 1 Yl Acetamide
While extensive, dedicated research on 2-amino-N-(prop-2-en-1-yl)acetamide is not widely documented in publicly available literature, its chemical identity has been established. The compound is available commercially, primarily as its hydrochloride salt, which facilitates its handling and storage.
| Property | Value | Reference |
| CAS Number | 204395-10-8 | chemicalbook.com |
| Molecular Formula | C5H10N2O | |
| Molecular Weight | 114.15 g/mol | |
| Hydrochloride Salt CAS | 1220029-74-2 | chembk.comamericanelements.com |
| Hydrochloride Mol. Formula | C5H11ClN2O | chembk.comamericanelements.com |
| Hydrochloride Mol. Weight | 150.61 g/mol | chembk.com |
Interactive Data Table: Physicochemical Properties of this compound and its Hydrochloride Salt.
The synthesis of N-substituted 2-aminoacetamides is generally achieved through the reaction of a haloacetamide, such as 2-chloroacetamide, with a corresponding amine. researchgate.netijpsr.info In the case of the target compound, this would involve the reaction of allylamine (B125299) with a suitable 2-haloacetamide. An alternative approach could involve the acylation of allylamine with an N-protected glycine (B1666218), followed by deprotection.
Given the known reactivity of its constituent functional groups, research on this compound would likely explore its utility as a bifunctional building block. The primary amine and the allyl group offer two distinct points for further chemical modification, allowing for the synthesis of diverse molecular libraries.
Scope and Objectives of Academic Research Endeavors on 2 Amino N Prop 2 En 1 Yl Acetamide
Strategic Approaches to Amide Bond Formation in the Synthesis of this compound
The formation of the amide bond is the cornerstone of synthesizing this compound. The reaction typically involves the coupling of a carboxylic acid and an amine, which requires the activation of the carboxylic acid's carbonyl group. ambeed.com
To synthesize this compound, the amino group of the glycine (B1666218) starting material must first be protected to prevent self-reaction. A common protecting group is the benzyl (B1604629) carbamate (B1207046) (Cbz) group. google.com The Cbz-protected glycine is then activated and reacted with allylamine (B125299). The final step is the removal of the Cbz group, typically via catalytic hydrogenolysis using a precious metal catalyst, such as palladium on carbon, to yield the final product. google.com
The key to optimizing yield and selectivity lies in the choice of coupling reagent used to activate the carboxylic acid. google.com These reagents facilitate the condensation with the amine to form the stable amide bond. google.com Another well-established method involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride. nih.govacs.org This activated intermediate readily reacts with the amine, and this method is often preferred for its potential to simplify product purification. acs.org
More advanced strategies include catalytic cross-dehydrogenative couplings. For instance, research has shown that a copper(I) tert-butoxide complex can catalyze the dehydrogenative coupling of α-amino acid Schiff bases with various hydrocarbons, providing a direct route to complex amino acid derivatives. elsevierpure.com
| Method | Activating Agent/Catalyst | Description | Reference |
|---|---|---|---|
| Carbodiimide Coupling | DCC, EDC | Activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. | |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, followed by reaction with the amine. | nih.govacs.org |
| Phosphonium (B103445) Salt Coupling | BOP, PyBOP | Forms a reactive phosphonium ester from the carboxylic acid, which is then displaced by the amine. | |
| Uronium Salt Coupling | HBTU, HATU | Generates a reactive O-acylisouronium species that readily undergoes aminolysis. | |
| Catalytic Dehydrogenative Coupling | Copper(I) tert-butoxide complex | A modern approach that directly couples α-amino acid Schiff bases with hydrocarbons, forming a C-C bond. | elsevierpure.com |
Traditional amide and peptide synthesis methods are often criticized for their reliance on hazardous solvents. lu.se Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but pose significant environmental and health risks, with some being classified as Substances of Very High Concern (SVHC). lu.se
The principles of green chemistry encourage the replacement of these solvents with more benign alternatives. nih.gov Research into greener Solid-Phase Peptide Synthesis (SPPS) has identified several promising replacement solvents. lu.se In one study, N-butylpyrrolidinone (NBP) and binary mixtures of NBP with ethyl acetate (B1210297) (EtOAc) or 2-methyl tetrahydrofuran (B95107) (2-Me-THF) were found to be effective, in some cases providing higher yields and purities than DMF. lu.se Water-immiscible solvents like ethyl acetate and iso-propyl acetate have also been noted for their utility in related synthetic preparations. google.com The adoption of multicomponent reactions, which increase atom economy by combining multiple starting materials in a single step, also represents a key green chemistry strategy applicable to the synthesis of acetamide (B32628) derivatives. nih.gov
| Solvent | Classification | Resin Swelling Capacity (mL/g) in SPPS* | Green Alternative? | Reference |
|---|---|---|---|---|
| N,N-dimethylformamide (DMF) | SVHC (Reprotoxic) | ~4.0 | No | lu.se |
| N-methylpyrrolidone (NMP) | SVHC (Reprotoxic) | Not reported in study | No | lu.se |
| Dichloromethane (DCM) | Hazardous (Carcinogenic) | Not reported in study | No | lu.se |
| N-butylpyrrolidinone (NBP) | Less hazardous | Comparable to DMF | Yes | lu.se |
| Ethyl acetate (EtOAc) | Greener solvent | ~2.0 | Yes | lu.se |
| 2-methyl tetrahydrofuran (2-Me-THF) | Greener solvent | ~2.0 | Yes | lu.se |
| Cyrene | Bio-derived solvent | ~2.0 | Yes | lu.se |
*Data based on a study of resin swelling for Solid-Phase Peptide Synthesis. lu.se
For large-scale industrial production, batch processing can be inefficient and present safety challenges. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages in terms of safety, efficiency, and scalability. While specific flow protocols for this compound are not widely published, the principles are readily applicable.
Studies have demonstrated the successful application of flow chemistry to the synthesis of related small molecules, including the formation of hydroxamic acids from esters, a similar amide-forming reaction. unimi.it These studies confirm that stereochemical integrity can be maintained in continuous flow, which is crucial for pharmaceutical applications. unimi.it A potential flow synthesis of this compound could involve sequential reactors for Cbz-protection, amide coupling, and a final packed-bed reactor containing a palladium catalyst for continuous hydrogenation and deprotection. This approach would allow for higher throughput, better process control, and a smaller manufacturing footprint compared to traditional batch methods.
Stereoselective Synthetic Routes to Chiral Analogues of this compound
Introducing chirality into the molecule, for example, by replacing the glycine unit with a chiral α-amino acid, requires sophisticated stereoselective synthetic methods. These methods aim to produce a single enantiomer of the desired product, which is often essential for biological activity.
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. 1,2-amino alcohols and their heterocyclic derivatives, such as oxazolidinones, are widely used as effective chiral auxiliaries. nih.govresearchgate.net
In a typical application, the chiral auxiliary is acylated with the desired acid chloride. The resulting adduct then undergoes a reaction, such as alkylation or a conjugate addition, where the bulky auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This strategy has been successfully used to prepare a variety of chiral compounds with high diastereoselectivity. researchgate.netcapes.gov.br
| Auxiliary Type | Example Structure | Application | Reference |
|---|---|---|---|
| Oxazolidinones | (R)-5,5-dimethyl-4-phenyloxazolidin-2-one | Used to prepare chiral acetamide derivatives through stereocontrolled reactions. | researchgate.net |
| Sultams | N-enoyl-bornane-10,2-sultams | Directs a-face selective functionalizations like Diels-Alder reactions, osmylations, and conjugate additions. | researchgate.net |
| C2-Symmetric Imines | Derived from C2-symmetric 1,2-ethanediamine | Used to control conformation in N-acryloyl derivatives for stereoselective reactions. | capes.gov.br |
| 1,2-Amino Alcohols | General class | A broad class of auxiliaries used in a wide range of asymmetric transformations. | nih.gov |
Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. Several catalytic systems are relevant for synthesizing chiral analogues of this compound.
Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones and imines. It has been successfully applied to the synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines, achieving excellent enantioselectivities (>99% ee) and high yields. nih.gov
Another strategy involves chiral aldehyde catalysis. Chiral BINOL-derived aldehydes can act as non-pyridoxal-dependent catalysts to promote the direct asymmetric α-functionalization of N-unprotected amino esters. nih.gov The catalyst and the amino ester reversibly form a Schiff base, which tautomerizes to a chiral enamine intermediate, enabling stereocontrolled reactions with electrophiles. nih.gov Asymmetric hydrogenation of N-acyl enamines, using a chiral metal catalyst complex, is another established industrial method for producing chiral amino acid derivatives. google.com
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Reduction of α-ketoamines | Produces chiral 1,2-amino alcohols with >99% ee from unprotected substrates. | nih.gov |
| Chiral BINOL Aldehyde Catalysis | α-functionalization of amino esters | Directly activates α-C–H bonds of N-unprotected amines via enamine intermediates. | nih.gov |
| Chiral Metal/Ligand Complex | Asymmetric hydrogenation of N-acyl enamines | A robust method for producing enantiomerically enriched N-acyl aminosulfones and related compounds. | google.com |
| Copper(I)/Chiral Ligand Complex | Cross-dehydrogenative coupling | Potential for enantioselective C-C bond formation adjacent to the nitrogen atom. | elsevierpure.com |
Multi-component Reactions (MCRs) Incorporating the 2-aminoacetamide Moiety
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. mdpi.comfrontiersin.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. mdpi.comnih.gov For the synthesis of structures related to this compound, the Ugi and Passerini reactions are particularly relevant.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like structure known as a bis-amide. nih.govwikipedia.org The reaction is typically exothermic and completes within minutes, driven by an irreversible Mumm rearrangement as the final step. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of the 2-aminoacetamide moiety by using its constituent parts as reactants. For instance, glycine (the parent amino acid of the 2-aminoacetamide core), an aldehyde, an isocyanide, and a suitable amine (like allylamine) could theoretically be used to construct analogues. Natural and unnatural α-amino acids are frequently used as bifunctional components, providing both the amine and carboxylic acid groups in a three-component Ugi-like reaction. mdpi.com
The Passerini three-component reaction (Passerini-3CR) is another powerful MCR that yields α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid. wikipedia.orgnumberanalytics.comsynarchive.com First reported in 1921, this reaction is one of the oldest isocyanide-based MCRs. wikipedia.org The mechanism involves a sequence of nucleophilic additions, culminating in a Mumm rearrangement to form the final product. numberanalytics.com While the direct synthesis of this compound via the Passerini reaction is not straightforward, the reaction is instrumental in creating α-hydroxy-β-amino amides when N-protected amino aldehydes are used, which are valuable precursors to complex peptide-like structures. acs.org
Key Multi-component Reactions for Amide Synthesis| Reaction | Components | Product | Key Features |
|---|---|---|---|
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Bis-Amide) | High convergence; creates peptide-like backbones; broad substrate scope. wikipedia.orgnih.gov |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Atom-economical; forms α-acyloxy amides which can be precursors to other structures. wikipedia.orgacs.org |
Chemoselective Protecting Group Strategies in Complex Syntheses
In the synthesis of complex molecules with multiple reactive sites, such as this compound, protecting groups are indispensable. nih.govspringernature.com They temporarily mask a reactive functional group to prevent it from participating in a reaction, allowing for selective transformations elsewhere in the molecule. jocpr.comlibretexts.org The key to a successful multi-step synthesis often lies in an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others. jocpr.comwikipedia.org
The primary amino group in the 2-aminoacetamide moiety is a potent nucleophile and requires protection during many synthetic operations, particularly during amide bond formation to avoid polymerization or undesired side reactions. nih.govmasterorganicchemistry.com Carbamates are the most common class of protecting groups for amines due to their ease of installation and removal under specific, often mild, conditions. wikipedia.orgmasterorganicchemistry.com
Key protecting groups for the amine in the 2-aminoacetamide framework include:
tert-Butoxycarbonyl (Boc): This group is widely used in peptide synthesis. It is stable to a variety of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.comcreative-peptides.com
Benzyloxycarbonyl (Cbz or Z): Another classic protecting group, Cbz is stable to mild acids and bases but is cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids. masterorganicchemistry.comcreative-peptides.com
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its sensitivity to bases. It is stable to acidic conditions and hydrogenation but is typically removed using a dilute solution of a secondary amine, such as piperidine (B6355638) in DMF. masterorganicchemistry.comcreative-peptides.com This base-lability makes it orthogonal to both Boc and Cbz groups, a feature heavily exploited in solid-phase peptide synthesis. jocpr.comcreative-peptides.com
Common Amine Protecting Groups in Peptide Synthesis| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong acid (e.g., Trifluoroacetic Acid, HCl). masterorganicchemistry.comcreative-peptides.com | Stable to base and hydrogenation; widely used in solution and solid-phase synthesis. creative-peptides.com |
| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | Catalytic Hydrogenation (H₂, Pd/C). masterorganicchemistry.comcreative-peptides.com | Stable to mild acid and base; orthogonal to Boc and Fmoc. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Base (e.g., Piperidine in DMF). masterorganicchemistry.comcreative-peptides.com | Cleaved under mild basic conditions; central to modern solid-phase peptide synthesis. |
Purification and Isolation Techniques for High Purity this compound
Achieving high purity is critical for the characterization and subsequent use of synthesized compounds. For a polar molecule like this compound, a combination of techniques is often required to remove starting materials, reagents, and byproducts.
Crystallization is a preferred method for purifying solid amides when a suitable solvent system can be identified. researchgate.net It is an effective technique for removing impurities that have different solubility profiles from the target compound. For amides, polar solvents such as ethanol, acetonitrile (B52724), or 1,4-dioxane (B91453) are often effective. researchgate.net The process typically involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, promoting the formation of high-purity crystals. researchgate.net
Flash Chromatography is a widely used and versatile purification technique. For polar compounds, reversed-phase chromatography is often more effective than normal-phase. However, given the basic nature of the primary amine in the target molecule, specialized solid phases can be particularly advantageous. Strong Cation Exchange (SCX) chromatography is a powerful tool for purifying basic compounds. biotage.com In this technique, the crude mixture is loaded onto the SCX resin, to which the basic product binds. Neutral and acidic impurities can be washed away, after which the pure product is released from the resin by eluting with a basic solution, such as ammonia (B1221849) in methanol. biotage.com
Distillation can be employed if the amide is thermally stable and has a suitable boiling point. However, for many complex amides, this method is not feasible due to decomposition at high temperatures. Furthermore, salt byproducts from the synthesis can sublimate and contaminate the distillate or clog the apparatus. patsnap.com
In syntheses that produce salt byproducts, such as hydrofluoric acid amine salts from reactions involving acyl fluorides, a chemical workup step may be necessary prior to final purification. Treatment of the reaction mixture with an alkaline earth metal carbonate or hydroxide (B78521) can convert these salts into insoluble metal fluorides, which can be easily removed by filtration. patsnap.com
Reactivity Profiles of the Amide Functional Group in this compound
The amide group in this compound is a versatile functional handle for various chemical modifications. Its reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, allowing for reactions such as hydrolysis, transamidation, N-alkylation, and N-acylation.
Hydrolysis: The hydrolysis of the amide bond in this compound, which would yield allylamine and 2-aminoacetic acid, is a thermodynamically feasible process, particularly in aqueous environments. nih.gov This reaction can be catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The stability of the amide bond, due to resonance, presents a kinetic barrier to this transformation. nih.govnih.gov The reaction often requires elevated temperatures or the use of catalysts, such as metal oxides like ceria (CeO₂), which can facilitate the formation of a tetrahedral intermediate and subsequent C-N bond cleavage. nih.gov
Transamidation: The conversion of this compound to a different amide by reaction with an amine, known as transamidation, is a challenging yet synthetically valuable transformation. nih.govrsc.org Direct transamidation is often thermodynamically and kinetically unfavorable due to the high stability of the starting amide. nih.govnih.gov Recent advancements have utilized transition metal catalysis, particularly with nickel, to facilitate this reaction. nih.govrsc.org A two-step approach involves the initial activation of the secondary amide, for instance by reaction with Boc-anhydride to form an N-Boc derivative, which weakens the amide C-N bond. nih.govrsc.org Subsequent treatment with a nickel catalyst and an amine coupling partner at mild temperatures can then afford the transamidated product in good yields. nih.govrsc.org This method has been shown to be tolerant of various functional groups, including those found in amino acid derivatives. nih.gov
| Reaction | Conditions | Key Features | Reference |
| Hydrolysis | Acidic or basic, often elevated temperatures. Catalysts like CeO₂ can be used. | Cleavage of the amide bond to form an amine and a carboxylic acid. | nih.gov |
| Transamidation | Two-step: 1. Boc-activation. 2. Ni-catalyzed coupling with an amine. | Enables the conversion of a stable secondary amide to a different amide under mild conditions. | nih.govnih.govrsc.org |
N-Alkylation: The primary amino group in this compound is susceptible to alkylation. This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of a secondary or tertiary amine, depending on the reaction conditions and the nature of the alkylating agent. N-alkylation can be achieved using various alkyl halides or other electrophilic alkylating agents in the presence of a base to neutralize the acid generated during the reaction. rsc.org The synthesis of N-alkyl amino acids is a well-established field, often employing protective group strategies to control the extent of alkylation. monash.edu For instance, the amino group can be protected as a sulfonamide, which can then be alkylated, followed by deprotection to yield the N-alkylated product. monash.edu
N-Acylation: The primary amino group can also undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction forms a new amide bond, resulting in an N-acylated derivative. For example, reaction with acetyl chloride would yield N-(2-(allylamino)-2-oxoethyl)acetamide. The acylation of amines is a common and generally high-yielding reaction, often carried out in the presence of a base to scavenge the acid byproduct. google.comacs.orgsemanticscholar.org This functionalization can be used to introduce a wide variety of acyl groups, thereby diversifying the chemical structure and properties of the parent molecule. acs.org
| Reaction | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl halides, Base | Secondary or Tertiary Amine | rsc.orgmonash.edu |
| N-Acylation | Acid chlorides, Anhydrides, Base | N-Acylated Amide | google.comacs.orgsemanticscholar.org |
Reactivity and Transformations of the Allylic Moiety in this compound
The allylic double bond in this compound provides a rich platform for a variety of chemical transformations, including additions, metathesis, polymerization, and redox reactions.
Electrophilic Addition: The electron-rich double bond of the allyl group is susceptible to attack by electrophiles. libretexts.org For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). libretexts.org Similarly, the addition of halogens like Br₂ would result in the formation of a dihalogenated product. libretexts.org The presence of the amide functionality can influence the regioselectivity of these additions.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond can occur if the alkene is activated by an adjacent electron-withdrawing group. In the case of this compound, direct nucleophilic attack on the double bond is unlikely. However, conjugate addition reactions can be facilitated by the presence of a suitable activating group. bham.ac.uk
Olefin Metathesis: The allyl group can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. mdpi.comnih.gov This transformation is catalyzed by transition metal complexes, most notably those based on ruthenium. mdpi.comrsc.org Depending on the reaction partner and conditions, this compound could undergo ring-closing metathesis (if another alkene is present in the molecule), cross-metathesis with another olefin, or ring-opening metathesis polymerization. nih.gov The development of chiral catalysts has enabled asymmetric olefin metathesis, providing a route to enantiomerically enriched products. mdpi.comrsc.org
Polymerization: The allylic double bond allows this compound to act as a monomer in polymerization reactions. nih.govresearchgate.net Free-radical polymerization of allyl monomers can be challenging due to degradative chain transfer, which often leads to polymers with low molecular weights. researchgate.netresearchgate.net However, controlled/"living" radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been successfully employed for the synthesis of well-defined polymers from allyl-functionalized monomers. nih.govrsc.org The resulting polymers would feature pendant aminoacetamide groups, which could be further functionalized. nih.gov
| Reaction | Catalyst/Initiator | Potential Outcome | Reference |
| Olefin Metathesis | Ruthenium-based catalysts | Ring-closing, cross-metathesis, or polymerization | mdpi.comnih.govrsc.org |
| Polymerization | Radical initiators (e.g., AIBN), RAFT agents | Polymers with pendant aminoacetamide groups | nih.govresearchgate.netresearchgate.netrsc.org |
Oxidation: The double bond of the allyl group can be oxidized to form various functional groups. Common oxidative transformations include:
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide, 2-amino-N-(oxiran-2-ylmethyl)acetamide.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions would lead to the formation of a diol, 2-amino-N-(2,3-dihydroxypropyl)acetamide.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup would cleave the double bond, yielding an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The product of this reaction would be 2-amino-N-propylacetamide. Interestingly, studies on the reduction of N-allylamides with lithium aluminum hydride (LiAlH₄) have shown that, in some cases, the double bond can be reduced concurrently with the amide group. nih.gov However, optimized conditions can allow for the selective reduction of the amide without affecting the double bond. nih.gov
| Transformation | Reagents | Product Functional Group | Reference |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | - |
| Dihydroxylation | OsO₄, KMnO₄ | Diol | - |
| Oxidative Cleavage | O₃ | Aldehyde/Carboxylic Acid | - |
| Reduction | H₂/Pd/C, PtO₂, Raney Ni | Alkane | nih.gov |
Reactions Involving the Primary Amine Group of this compound
The primary amine group is a key site of reactivity, functioning as a potent nucleophile and a base. This allows for a variety of reactions that are fundamental to molecular construction and derivatization.
Condensation and Derivatization Reactions for Molecular Building Blocks
The primary amine of this compound is readily available for condensation and derivatization reactions, enabling its use as a versatile molecular building block.
Acylation: In a reaction common to primary amines, it can be acylated by reacting with acid chlorides or acid anhydrides to yield N-substituted derivatives. libretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. The use of a non-nucleophilic base is often employed to neutralize the HCl byproduct. libretexts.org Such reactions are typically rapid and high-yielding, converting the amine into a more complex amide structure. openstax.org
Alkylation: The amine can undergo N-alkylation with alkyl halides. However, these reactions can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products, culminating in a quaternary ammonium (B1175870) salt. libretexts.orgopenstax.org Using a large excess of the amine can favor mono-alkylation. libretexts.org
Iminé Formation: Condensation with aldehydes or ketones under mildly acidic conditions would lead to the formation of imines (Schiff bases). libretexts.orglumenlearning.com This reversible reaction is a cornerstone in dynamic covalent chemistry and provides a pathway to more complex molecular architectures. The pH control is crucial; at low pH, the amine is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org
Reductive Amination: The imine formed from condensation with a carbonyl compound can be subsequently reduced in situ to form a more stable secondary amine. This two-step, one-pot procedure is a powerful method for forming C-N bonds.
The versatility of these reactions allows for the strategic incorporation of the this compound scaffold into larger, more complex molecules for various applications.
Metal Complexation and Coordination Chemistry Studies
Drawing parallels from the coordination chemistry of α-amino acids and their derivatives, this compound is expected to be an effective ligand for various transition metal ions. wikipedia.orgjocpr.com
The molecule can function as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the primary amine and the oxygen atom of the amide carbonyl group. rsc.orgresearchgate.net This chelation forms a stable five-membered ring, a common structural motif in transition metal amino acid complexes. wikipedia.org The resulting complexes can exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands. wikipedia.orgresearchgate.net
Studies on similar amino acid derivatives have shown the formation of neutral complexes of the type [M(L)2(H2O)n], where L is the bidentate amino acid ligand. jocpr.com For instance, Schiff base ligands derived from 2-amino-3-hydroxypyridine (B21099) have been shown to form stable complexes with Cu(II), Co(II), Ni(II), Mn(II), and UO2(II). nih.gov The coordination is typically confirmed through spectroscopic methods like IR, which would show a shift in the C=O and N-H stretching frequencies upon complexation. jocpr.com The allyl group would likely remain as a pendant functionality, available for further post-coordination modifications.
Intramolecular Cyclization and Rearrangement Reactions of this compound
The presence of both an N-allyl group and an amide functionality within the same molecule creates opportunities for intramolecular cyclization reactions, a powerful strategy for the synthesis of heterocyclic compounds.
Based on studies of related N-allyl amide systems, several potential cyclization pathways can be envisioned:
Radical Cyclization: The allyl group can participate in radical-mediated cyclizations to form five- or six-membered rings.
Transition-Metal-Catalyzed Cyclization: Various transition metals, particularly palladium and rhodium, are known to catalyze the cycloisomerization of N-allyl amides. For example, N-allyl propiolamides are efficiently converted into functionalized γ-lactams using palladium or rhodium catalysts. rsc.orgresearchgate.net Similarly, an enantioselective oxidative cyclization of N-allyl benzamides to form chiral oxazolines has been achieved using an iodoarene catalyst. nih.gov This suggests that this compound could be a substrate for similar transformations, leading to substituted piperazinones or related heterocycles.
Rearrangements: Under specific conditions, rearrangements could occur. For example, related chloroacetamides are known to undergo rearrangement and cyclization.
These cyclization reactions are of significant interest as they provide direct routes to complex heterocyclic scaffolds that are prevalent in biologically active molecules.
Kinetic and Thermodynamic Investigations of Key Reactions and Pathways
The kinetics and thermodynamics of the reactions involving this compound would provide crucial insights into reaction mechanisms and feasibility. While direct studies on this specific molecule are not available, data from analogous systems can offer valuable predictions.
Kinetic studies on the aminolysis of aryl N-allyl thiocarbamates with benzylamines in acetonitrile have been conducted. koreascience.kr These studies determined rate constants and activation parameters, which helped to elucidate the reaction mechanism, suggesting a stepwise process involving a tetrahedral intermediate. koreascience.kr
A similar investigation for the reactions of this compound, for instance in acylation reactions, would involve monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy. The data would allow for the determination of reaction orders and rate constants.
The activation parameters, enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be derived from temperature-dependent kinetic studies (Eyring plot). For the aminolysis of N-allyl thiocarbamates, relatively low enthalpy and large negative entropy of activation values were observed, which is consistent with a highly ordered, bimolecular transition state. koreascience.kr
Below is a representative table of kinetic data from a study on a related N-allyl system, illustrating the type of information that would be sought for the title compound.
| X | Z | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |
|---|---|---|---|
| p-OMe | p-Cl | 8.6 | 42 |
| p-Me | p-Cl | 9.2 | 41 |
| H | p-Cl | 9.6 | 41 |
| p-Cl | p-Cl | 10.4 | 40 |
| p-Me | H | 9.9 | 41 |
| p-Me | p-Me | 10.3 | 41 |
Thermodynamic investigations would reveal the position of equilibrium for reversible reactions like imine formation or intramolecular cyclization. For some cyclizations, the heterocyclic product is significantly more stable, driving the reaction to completion.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Definitive Structural AssignmentTwo-dimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for determining the connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically through two or three bonds. This would help establish the connectivity within the ethylamine (B1201723) and allyl groups.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. americanelements.comgoogle.com
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-4 bonds), which is crucial for identifying the connectivity between different functional groups, such as linking the allyl group to the amide nitrogen and the amino group to the acetyl moiety. google.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, offering insights into the molecule's preferred conformation in solution.
Without experimental spectra, a detailed analysis and data table of chemical shifts and coupling constants for this compound cannot be generated.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry for Structural InsightsTandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern provides a fingerprint of the molecule and can be used to elucidate its structure. For this compound, fragmentation would likely occur at the amide bond and within the allyl and ethylamine moieties.
Ion mobility spectrometry, often coupled with mass spectrometry, separates ions based on their size, shape, and charge. This technique could provide information about the conformational landscape of the protonated molecule in the gas phase. No experimental MS/MS or ion mobility data for this compound could be located in the searched resources.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. aps.orgacs.org In an ATR-IR experiment, an infrared beam is directed through a crystal with a high refractive index (such as diamond or germanium) and reflects internally. researchgate.net This creates an evanescent wave that penetrates a few microns into the sample placed in close contact with the crystal, allowing for the absorption of IR radiation at specific vibrational frequencies. acs.orgresearchgate.net This method is ideal for obtaining high-quality spectra of this compound in its solid form.
Micro-Raman spectroscopy, conversely, uses a monochromatic laser to induce scattering from the sample. The majority of the scattered light is of the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering) due to molecular vibrations. This technique provides information on non-polar bonds and is highly sensitive to the vibrations of the carbon skeleton, making it an excellent complement to IR spectroscopy. Polarized micro-Raman studies can further aid in the assignment of vibrational modes by analyzing the intensity changes of scattered light with respect to the polarization of the incident laser. nih.gov
For this compound, the key vibrational modes expected in its IR and Raman spectra are associated with its distinct functional groups: the primary amine (-NH₂), the secondary amide (-CONH-), and the allyl group (-CH₂-CH=CH₂). The analysis of these bands provides direct evidence of the compound's chemical structure.
A representative assignment of the principal vibrational bands for this compound, based on data from analogous amide compounds, is presented below. researchgate.netnih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (ATR-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment Description |
| N-H Stretching (Amine) | 3400 - 3250 (two bands) | 3400 - 3250 (weak) | Symmetric and asymmetric stretching of the primary -NH₂ group. |
| N-H Stretching (Amide) | ~3300 | ~3300 (moderate) | Stretching vibration of the N-H bond in the secondary amide group, often involved in hydrogen bonding. |
| =C-H Stretching (Alkene) | 3100 - 3010 | 3100 - 3010 (strong) | Stretching of the C-H bonds on the C=C double bond. |
| C-H Stretching (Aliphatic) | 3000 - 2850 | 3000 - 2850 (strong) | Symmetric and asymmetric stretching of the methylene (B1212753) (-CH₂-) groups. |
| C=O Stretching (Amide I) | 1680 - 1630 (strong) | 1680 - 1630 (moderate) | Primarily the carbonyl stretching vibration of the amide group. Its position is sensitive to hydrogen bonding. nih.gov |
| N-H Bending (Amine) | 1650 - 1580 (moderate) | 1650 - 1580 (weak) | Scissoring vibration of the primary -NH₂ group. |
| C=C Stretching (Alkene) | 1650 - 1630 (variable) | 1650 - 1630 (strong) | Stretching of the carbon-carbon double bond in the allyl group. |
| N-H Bending + C-N Stretching (Amide II) | 1570 - 1515 (strong) | 1570 - 1515 (weak) | A coupled vibration involving the N-H in-plane bend and the C-N stretch of the amide linkage. nih.gov |
| C-N Stretching + N-H Bending (Amide III) | 1300 - 1200 (moderate) | 1300 - 1200 (moderate) | A complex mix of C-N stretching and N-H bending, characteristic of secondary amides. chemicalregister.com |
| =C-H Bending (out-of-plane) | 1000 - 900 (strong) | 1000 - 900 (weak) | Bending vibrations of the hydrogens attached to the double bond. |
This interactive table contains representative data based on known frequencies for similar functional groups.
To achieve a comprehensive and reliable assignment of the observed IR and Raman bands, experimental data is often paired with computational analysis. Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the optimized molecular structure and predict vibrational frequencies. aps.orgacs.org By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. researchgate.net
The calculated harmonic frequencies are typically higher than the experimental (anharmonic) frequencies. Therefore, the computed wavenumbers are often uniformly scaled with an empirical factor to improve the agreement with experimental results. uchicago.edu The primary value of this computational approach lies in its ability to provide a detailed description of each normal mode in terms of a Potential Energy Distribution (PED). The PED analysis quantifies the contribution of individual bond stretches, angle bends, and torsions to each vibrational band, resolving ambiguities in band assignments, especially in complex regions of the spectrum where multiple vibrations overlap. For instance, the Amide II and III bands are well-known to be mixtures of several motions, and computational analysis is essential to untangle these contributions. chemicalregister.com
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which govern the packing of molecules in the crystal lattice.
Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. researchgate.net Growing a suitable single crystal of this compound would allow for the determination of its exact molecular conformation in the solid state. Key structural parameters that would be elucidated include:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles.
Torsional Angles: Defining the conformation of the flexible ethylamine and propyl chains.
Molecular Planarity: Determining the planarity of the amide group.
Intermolecular Interactions: Identifying and characterizing the hydrogen bonding network. The primary amine (-NH₂) and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the amine nitrogen can act as acceptors. This network is critical in defining the solid-state packing and physical properties of the compound.
In the case of a derivative of this compound that is chiral, SC-XRD using anomalous dispersion can determine its absolute configuration.
| Crystallographic Parameter | Illustrative Data for a Hypothetical Crystal Structure | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. acs.org |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 8.2 | Unit cell dimension. |
| c (Å) | 9.5 | Unit cell dimension. |
| β (°) | 105.2 | Unit cell angle. |
| Volume (ų) | 788.6 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Hydrogen Bonds | N-H···O, N-H···N | Key intermolecular forces determining crystal packing, solubility, and melting point. youtube.com |
This interactive table presents hypothetical crystallographic data to illustrate typical results from an SC-XRD experiment.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. youtube.com Instead of a single crystal, a fine powder of the material is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a specific crystalline phase. frontiersin.orgijrpns.com
The primary applications of PXRD for this compound and its co-crystals include:
Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from SC-XRD data can confirm the identity and crystalline purity of a synthesized batch.
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound that can have distinct physical properties. PXRD is the principal tool for identifying and distinguishing between different polymorphic forms, as each will produce a unique diffraction pattern. frontiersin.org
Co-crystal Characterization: When this compound is co-crystallized with another molecule (a co-former), PXRD can confirm the formation of a new crystalline phase, distinct from the patterns of the individual starting materials. nih.gov Amino acids are often explored as potential co-formers due to their ability to form robust hydrogen bonds.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral analogues)
The parent molecule, this compound, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for example by alkyl substitution at the α-carbon (adjacent to the primary amine), a pair of enantiomers would result.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. A CD spectrum provides information about the absolute configuration and conformation of chiral molecules in solution.
For a hypothetical chiral analogue, such as (R)- or (S)-2-amino-N-(prop-2-en-1-yl)butanamide, the two enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) corresponding to the electronic transitions of the molecule (e.g., the n→π* transition of the amide carbonyl group around 220 nm) would be used to assign the absolute configuration, often with the aid of theoretical calculations. aps.org
Synthesis and Characterization of Novel Derivatives and Analogues of 2 Amino N Prop 2 En 1 Yl Acetamide
Structural Modifications at the Primary Amine Moiety
The primary amine group of 2-amino-N-(prop-2-en-1-yl)acetamide is a versatile functional handle for a variety of chemical transformations, facilitating the introduction of diverse structural motifs.
Formation of Substituted Amides, Ureas, and Thioureas
The primary amine can readily undergo acylation with various acylating agents, such as acid chlorides or anhydrides, to yield substituted amides. This reaction is a fundamental transformation in organic synthesis. nih.govacs.org For instance, the reaction of this compound with an appropriate acid chloride in the presence of a base would afford the corresponding N-substituted amide derivative. The choice of the acylating agent allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic groups. nih.gov
Similarly, the primary amine can react with isocyanates to form urea (B33335) derivatives. nih.govorganic-chemistry.org This reaction typically proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. A variety of isocyanates are commercially available or can be synthesized, providing access to a diverse library of urea derivatives. google.com Microwave-assisted synthesis has been shown to accelerate the formation of N-monosubstituted ureas from the reaction of amines with potassium cyanate (B1221674) in the presence of aqueous HCl, overcoming limitations of classical batch reactions such as long reaction times and moderate yields. nih.gov
The synthesis of thioureas can be achieved by reacting the primary amine with isothiocyanates. organic-chemistry.orgmdpi.com This reaction is analogous to urea formation and offers a straightforward method for introducing a thiocarbonyl group. nih.gov The reaction of amines with carbon disulfide provides another route to thiourea (B124793) derivatives. organic-chemistry.org Additionally, ultrasound has been utilized to promote the formation of benzoyl isothiocyanate, which can then be used to generate substituted thioureas in excellent yields and short reaction times. nih.gov
| Derivative Type | Reagent | General Reaction |
| Substituted Amide | Acid Chloride (R-COCl) | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |
| Urea | Isocyanate (R-NCO) | R'-NH₂ + R-NCO → R'-NH-CO-NH-R |
| Thiourea | Isothiocyanate (R-NCS) | R'-NH₂ + R-NCS → R'-NH-CS-NH-R |
Synthesis of Heterocyclic Systems Incorporating the Amine
The primary amine of this compound can serve as a key building block for the construction of various heterocyclic systems. Through condensation reactions with appropriate bifunctional reagents, a wide range of nitrogen-containing heterocycles can be synthesized. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.net Similarly, reaction with α-haloketones can yield thiazole (B1198619) or imidazole (B134444) derivatives, depending on the specific reagents and reaction conditions. ekb.egsapub.org The versatility of the primary amine allows for its incorporation into diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. frontiersin.org
The reactivity of the chlorine atom in N-aryl 2-chloroacetamides allows for nucleophilic substitution, which can be followed by intramolecular cyclization to form various heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net For instance, the reaction of 2-chloro-N-p-tolylacetamide with thiourea produces a derivative that can further react with aromatic aldehydes to form Schiff bases, which can then be converted to β-lactam derivatives. researchgate.net
Variations of the N-substituent (Prop-2-en-1-yl)
The prop-2-en-1-yl (allyl) group attached to the amide nitrogen offers another site for structural modification. Variations at this position can influence the molecule's steric and electronic properties.
Synthesis of Saturated and Substituted Alkyl Analogues
The double bond of the allyl group can be readily saturated through catalytic hydrogenation to yield the corresponding N-propyl analogue. This transformation converts the unsaturated substituent into a saturated alkyl chain. Furthermore, a variety of substituted alkyl analogues can be synthesized by starting with different substituted allylic amines in the initial amide formation step. Alternatively, N-alkylation of a primary amide can be achieved through various methods, including reactions with alkyl halides or reductive amination. monash.edu For example, a photoinduced, copper-catalyzed monoalkylation of primary amides can couple a broad array of alkyl and aryl amides. organic-chemistry.org
| Modification | Method | Resulting Analogue |
| Saturation | Catalytic Hydrogenation | N-propyl-2-aminoacetamide |
| Substitution | Starting with substituted allylamine (B125299) | N-(substituted propyl)-2-aminoacetamide |
| N-Alkylation | Reaction with alkyl halides | N-alkyl-2-aminoacetamide |
Incorporation of Aromatic and Heteroaromatic Groups
Analogues bearing aromatic or heteroaromatic groups on the amide nitrogen can be synthesized by employing the corresponding aromatic or heteroaromatic amine in the initial amide synthesis. For instance, reacting chloroacetyl chloride with an aniline (B41778) derivative would yield an N-aryl-2-chloroacetamide. researchgate.net These N-aryl acetamide (B32628) derivatives can then be converted to the desired 2-amino analogues. The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, for example, was achieved by reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. nih.govacs.org This approach allows for the introduction of a wide range of electronically and sterically diverse aromatic and heteroaromatic systems.
Modification of the Alpha-Carbon of the Amide (Glycine Moiety)
The alpha-carbon of the amide, originating from the glycine (B1666218) moiety, represents a third key position for structural modification. taylorandfrancis.com Introducing substituents at this position can significantly impact the molecule's conformation and biological activity.
The synthesis of α-substituted analogues can be challenging due to the potential for steric hindrance. However, several strategies have been developed to achieve this. One approach involves the use of α-halo-α-substituted acetyl chlorides in the initial amide formation step. Another strategy is the alkylation of an enolate derived from an N-protected glycine amide. Asymmetric synthesis techniques, such as those employing chiral auxiliaries or catalysts, can be utilized to control the stereochemistry at the α-carbon, leading to the formation of enantiomerically enriched α-substituted amino acid derivatives. nih.gov For instance, tandem N-alkylation/π-allylation of α-iminoesters has been shown to be an effective method for producing unique N-alkyl α-aryl-α-allyl α-amino acid derivatives. nih.gov Furthermore, a metal-free strategy for the synthesis of α-substituted homoallylamine derivatives has been developed via a 2-aza-Cope rearrangement of aldimines. researchgate.net
Introduction of Stereocenters at the Alpha-Position for Chirality
The alpha-carbon of the acetamide moiety in this compound is prochiral, presenting an opportunity for the introduction of stereocenters to yield chiral molecules. The asymmetric synthesis of α-substituted amino acids is a well-established field, and its principles are directly applicable to this scaffold.
Key strategies involve the stereoselective alkylation of glycine-derived enolates or their equivalents. Modern synthetic methods provide precise control over the stereochemical outcome. One prominent approach utilizes chiral auxiliaries, which are temporarily incorporated into the molecule to direct the approach of a reagent to one face of the molecule. For instance, a (+)/(−)‐camphorsultam auxiliary can be used to shield one prochiral face of a glycine derivative's α-carbon, enabling stereoselective alkylation. researchgate.net
Another powerful method involves the use of chiral transition metal complexes. Nickel(II) complexes of Schiff bases, formed between a chiral ligand and a glycine derivative, serve as effective templates for the asymmetric synthesis of a wide array of tailor-made α-amino acids. mdpi.com More recently, photoredox catalysis has emerged as a mild and efficient technique for generating radical species that can engage in stereoselective C-H alkylation at the alpha-position of glycine derivatives. researchgate.net These reactions often exhibit broad substrate tolerance and excellent stereoselectivity. researchgate.net
| Method | Approach | Catalyst/Auxiliary | Outcome |
| Chiral Auxiliary | Asymmetric alkylation of glycine enolate equivalent | (+)/(−)‐Camphorsultam | High diastereoselectivity in the formation of α‐alkylated amino acid derivatives. researchgate.net |
| Metal Catalysis | Asymmetric alkylation via chiral metal complex | Ni(II) complex of a Schiff base from a chiral ligand and glycine | Stereocontrolled synthesis of various unnatural α-amino acids. mdpi.com |
| Photoredox Catalysis | Decarboxylative C(sp³)-H alkylation | Organic photoredox catalyst (e.g., Ph-PTZ) with a chiral auxiliary | Enantioenriched unnatural α‐alkylated amino acid derivatives under mild conditions. researchgate.net |
Synthesis of Peptide Mimics and Pseudopeptides
Synthetic peptides that mimic the structure and function of natural proteins are of significant interest, in part because modifications can enhance properties like proteolytic stability. nih.gov Derivatives of this compound can serve as building blocks for such peptidomimetics or pseudopeptides, where the standard peptide backbone is altered.
One strategy involves creating "aza-peptides," in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.gov This substitution significantly restricts the backbone's conformational freedom due to the planarity of the resulting urea-like structure and lone-pair repulsion between adjacent nitrogen atoms. nih.gov
A specific application of this concept is the synthesis of N-amino-imidazolin-2-one derivatives. These structures can be synthesized from aza-propargylglycinamide precursors through a base-promoted 5-exo-dig cyclization. nih.gov The resulting cyclic structure acts as a potent turn mimic, forcing the peptide chain to adopt a specific secondary structure, which is critical for biological function. nih.gov The synthesis can be designed to incorporate diverse side chains, allowing for the mimicry of residues like phenylalanine or tryptophan. nih.gov
| Precursor Type | Synthetic Transformation | Resulting Structure | Key Feature |
| Aza-propargylglycinamide | Base-promoted 5-exo-dig cyclization | N-amino-imidazolin-2-one | Induces a β-turn or γ-turn geometry in the peptide backbone. nih.gov |
| Amino Acid Derivative | Incorporation of non-proteinogenic amino acids | Modified Peptide | Increased stability against proteolysis and degradation. nih.gov |
Development of Advanced Synthetic Libraries and Combinatorial Approaches
The development of synthetic libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. While specific combinatorial libraries based solely on the this compound scaffold are not extensively documented, the principles of combinatorial chemistry can be readily applied. The creation of a library of pro-chiral molecules with high structural diversity is considered valuable for reaction development and screening. nih.gov
A hypothetical combinatorial library could be constructed by diversifying the scaffold at two key positions. First, the alpha-position could be alkylated with a variety of substituents using the stereoselective methods described previously (Section 6.3.1). Second, the primary amino group could be modified through reactions such as acylation or reductive amination to introduce a second point of diversity. This dual-functionalization approach would rapidly generate a large collection of unique derivatives for biological screening.
| Scaffold | Point of Diversity 1 (R1) | Point of Diversity 2 (R2) | Potential Library |
| Alkylation at the α-carbon | Acylation/Alkylation of the primary amine | A large collection of N-acylated, α-substituted this compound derivatives. |
Investigation of Conformationally Restricted Derivatives
Limiting the conformational flexibility of a molecule by incorporating it into a cyclic system is a powerful strategy for studying its bioactive conformation—the specific three-dimensional shape it adopts when interacting with a biological target.
Several methods can be applied to create conformationally restricted derivatives of this compound. As mentioned earlier, the cyclization of aza-propargylglycinamide precursors to form N-amino-imidazolin-2-ones creates a rigid ring structure that mimics a peptide turn. nih.gov
Another powerful technique is intramolecular photocycloaddition. For example, an intramolecular [2+2] photocycloaddition was used to synthesize a rigid bicyclo[2.1.1]hexane analogue of a flexible neurotransmitter agonist. johnshopkins.edu This strategy effectively locks the molecule into a single, extended conformation, allowing for a precise investigation of its structure-activity relationship. johnshopkins.edu A simpler approach involves the cyclization of related 2-(alkylamino)acetamides, which can be transformed into their corresponding morpholin-2-ones, introducing a six-membered heterocyclic ring that constrains the molecular geometry. researchgate.net
| Strategy | Precursor/Scaffold | Resulting Structure | Conformational Outcome |
| Base-Promoted Cyclization | Aza-propargylglycinamide | N-amino-imidazolin-2-one | Creation of a rigid, planar five-membered ring that induces a turn. nih.gov |
| Intramolecular Photocycloaddition | Diene-containing acyclic precursor | Bicyclo[2.1.1]hexane system | Formation of a highly constrained bicyclic cage structure. johnshopkins.edu |
| Spontaneous Cyclization | 2-(hydroxyalkylamino)acetamide | Morpholin-2-one | Formation of a six-membered heterocyclic ring, reducing flexibility. researchgate.net |
Exploration of 2 Amino N Prop 2 En 1 Yl Acetamide in Advanced Materials Science
Polymerization Studies Involving the Allylic Amide Functionality
The presence of the prop-2-en-1-yl (allyl) group is central to the polymerization behavior of 2-amino-N-(prop-2-en-1-yl)acetamide. Allyl monomers exhibit distinct polymerization characteristics compared to more common vinyl monomers like acrylates or styrenes.
Free Radical Polymerization Kinetics and Mechanisms
The free-radical polymerization of allyl monomers is often challenging. researchgate.net These polymerizations are typically characterized by low rates and result in the formation of polymers with low molecular weights. researchgate.net This behavior is primarily attributed to a process known as degradative chain transfer to the monomer. researchgate.net In this process, a growing polymer radical abstracts a hydrogen atom from the allylic methylene (B1212753) group of a monomer molecule. This creates a stable, resonance-delocalized allyl radical that is slow to re-initiate a new polymer chain, thus terminating the kinetic chain. researchgate.netnih.gov
The general mechanism involves the standard steps of initiation, propagation, and termination, but with the competing chain transfer step being highly significant. fiveable.mestanford.edu
Initiation: A radical initiator decomposes to form primary radicals, which then add across the double bond of the monomer.
Propagation: The newly formed monomer radical adds to subsequent monomer units.
Chain Transfer (Degradative): A growing polymer radical abstracts a hydrogen from the allylic position of a monomer, halting the growth of that chain and forming a stable allylic radical.
Termination: Two radicals combine or disproportionate. stanford.edu
The kinetic rate of polymerization (R_p) is dependent on the concentration of the monomer and the active radical centers. fiveable.me However, for allyl monomers, the high rate of degradative chain transfer effectively reduces the concentration of active propagating radicals, leading to the observed slow polymerization and low degrees of polymerization. researchgate.net
Copolymerization with Other Monomers for Tunable Properties
To overcome the limitations of homopolymerization, allyl monomers like this compound are often copolymerized with more reactive vinyl monomers. researchgate.net This approach allows for the incorporation of the allyl monomer's functionality—in this case, the primary amine—into a polymer backbone with a higher molecular weight and more desirable mechanical properties.
The reactivity of allyl monomers in copolymerization is generally lower than that of many vinyl monomers. researchgate.net For instance, in copolymerization with N-vinylpyrrolidone, the rate of copolymerization tends to decrease as the proportion of the allyl monomer in the feed mixture increases. researchgate.net Coordination copolymerization using late-transition-metal catalysts, such as palladium and nickel complexes, has emerged as a powerful method for copolymerizing ethylene (B1197577) with polar vinyl monomers, offering control over the polymer microstructure. d-nb.infoacs.org This strategy could potentially be applied to copolymerize ethylene with this compound, creating functional polyolefins.
The resulting copolymers possess properties that are a composite of the constituent monomers. For example, copolymerizing with N-vinyl-2-pyrrolidone could yield water-soluble copolymers with pendant primary amine groups, suitable for biomedical applications. researchgate.netnih.gov
Table 1: Potential Comonomers for Copolymerization with this compound
| Comonomer | Potential Polymer Properties | Relevant Applications |
| N-Vinylpyrrolidone (NVP) | Hydrophilicity, biocompatibility, pendant amine functionality. researchgate.net | Biomedical materials, drug delivery. |
| Acrylates (e.g., Methyl Acrylate) | Tunable glass transition temperature, adhesive properties. | Coatings, adhesives. |
| Ethylene | Functionalized polyolefin, improved thermal stability. d-nb.info | Advanced packaging, composites. |
| N-Isopropylacrylamide (NIPAM) | Temperature-responsive (thero-responsive) behavior. | Smart hydrogels, sensors. |
Integration into Functional Polymers and Hydrogels for Specific Applications
The primary amine group of this compound is a key feature for creating functional polymers and hydrogels. Polymeric materials that contain amino groups are valuable due to the chemical versatility of the amine function. acs.org These groups can be protonated, making the polymer pH-responsive, and can serve as reactive sites for further chemical modification.
Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications like tissue engineering and drug delivery. researchgate.netnih.gov Incorporating monomers with primary amines can enhance cell adhesion and allow for the covalent immobilization of bioactive molecules. researchgate.netnih.gov Poly(amido-amine) (PAA) based hydrogels, which contain both amine and amide functionalities, have been investigated as biodegradable and biocompatible scaffolds for tissue engineering. nih.gov The polymerization of this compound into a crosslinked network could yield such functional hydrogels. These materials can be designed to be stimuli-responsive, degrading under specific pH conditions, which is useful for targeted drug release. nih.gov
Role as a Monomer in the Synthesis of Specialty Polymers with Controlled Architectures
The synthesis of polymers with well-defined compositions and architectures is a cornerstone of modern polymer chemistry. nih.gov Monomers with specific functionalities are essential building blocks for these materials. The dual functionality of this compound makes it a candidate for creating specialty polymers.
The allyl group allows for polymerization via several methods, including controlled radical techniques that can offer better control over molecular weight and dispersity. nih.gov The primary amine group acts as a versatile handle for post-polymerization modification. This strategy allows for the creation of complex polymer architectures where the backbone provides structural properties and the pendant amine groups can be converted into a wide array of other functionalities. This approach has been used to create adhesive and self-healing materials through the introduction of amine groups into polyolefin backbones. acs.org
Surface Modification and Coating Applications using this compound derivatives
Modifying the surface properties of a material without altering its bulk characteristics is crucial for many applications, from biocompatible implants to advanced electronics. acs.orgnih.gov The primary amine group is widely used for surface functionalization.
Polymers derived from this compound could be grafted onto surfaces using the "grafting-to" or "grafting-from" approaches. nih.gov Alternatively, the monomer itself or its derivatives could be used to directly modify a surface. For example, aminolysis, the reaction of amines with ester groups, is a common method to introduce primary amines onto the surface of polyesters like poly(ethylene terephthalate) (PET). nih.govacs.org This process creates covalent amide bonds and renders the surface reactive for further functionalization, such as the attachment of bioactive linkers. acs.org The primary amine groups on a surface can also be used to immobilize biomolecules or to initiate further polymerization reactions. nih.gov
Precursor for Novel Material Architectures
The precise molecular structure of this compound makes it a potential building block for highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), as well as for directed supramolecular assemblies.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. researchgate.net The functional groups on the organic linkers are crucial for tuning the properties of the MOF. Amino-functionalized linkers are of particular interest because the basic amine group can enhance CO2 capture and act as a catalytic site. rsc.org The primary amine and amide carbonyl oxygen of this compound could coordinate with metal centers, making it a viable component for synthesizing novel MOFs with tailored pore environments. researchgate.netrsc.orgresearchgate.net
Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. nih.gov The synthesis of amine-functionalized COFs is a significant area of research, as these materials show promise in gas separation and catalysis. nih.govnih.gov While aromatic amines are typically used, strategies for incorporating flexible alkyl-amines are also being developed. researchgate.net The primary amine of this compound could react with aldehyde-functionalized monomers to form imine-linked COFs, which can be subsequently reduced to create more stable, amine-linked frameworks. acs.org
Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules through non-covalent interactions, such as hydrogen bonding. nih.gov The amide group is an excellent hydrogen bond donor and acceptor, and amide···amide hydrogen bonds are reliable interactions for directing the assembly of molecules into well-defined one-, two-, or three-dimensional structures. nih.govacs.org The combination of the amide and amine groups in this compound provides multiple sites for hydrogen bonding, potentially enabling its self-assembly or co-assembly with other molecules into complex, functional architectures. nih.govresearchgate.net
Biological Interactions and Mechanistic Insights of 2 Amino N Prop 2 En 1 Yl Acetamide in Non Human, in Vitro Systems
Enzymatic Recognition and Substrate Profiling in Cell-Free Systems
In the absence of direct experimental evidence, the enzymatic recognition of 2-amino-N-(prop-2-en-1-yl)acetamide in cell-free systems can be hypothesized based on its structural features: a primary amine, an acetamide (B32628) linkage, and a terminal allyl group. These moieties suggest potential interactions with several classes of enzymes.
Binding Kinetics and Thermodynamics with Purified Enzymes
The binding of this compound to a purified enzyme would be governed by the formation of non-covalent interactions between the compound and the enzyme's active site. The primary amino group could participate in hydrogen bonding and electrostatic interactions with acidic amino acid residues (e.g., aspartate, glutamate) or other hydrogen bond acceptors within the active site. The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for specific recognition by amino acid side chains. The prop-2-en-1-yl (allyl) group introduces a hydrophobic character, which could favor binding to enzymes with hydrophobic pockets.
The thermodynamics of binding would be characterized by changes in enthalpy (ΔH) and entropy (ΔS). The formation of hydrogen bonds and electrostatic interactions is typically enthalpically driven, releasing heat upon binding. Conversely, the displacement of ordered water molecules from a hydrophobic binding pocket upon the entry of the allyl group would be entropically favorable.
Table 1: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Putative Target Enzyme
| Parameter | Predicted Value/Range | Rationale |
| Binding Affinity (Kd) | Micromolar (µM) to Millimolar (mM) | Reflects the sum of relatively weak non-covalent interactions. |
| Change in Enthalpy (ΔH) | Negative | Favorable hydrogen bonding and electrostatic interactions. |
| Change in Entropy (ΔS) | Positive or slightly negative | Positive contribution from hydrophobic interactions (desolvation); negative contribution from conformational restriction upon binding. |
| Change in Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous binding process. |
This table is illustrative and based on theoretical principles. Actual values would need to be determined experimentally.
Enzyme Inhibition Mechanisms (e.g., reversible, irreversible, competitive, non-competitive)
The structural motifs of this compound suggest it could act as an enzyme inhibitor through various mechanisms.
Reversible Inhibition:
Competitive Inhibition: If the compound is structurally similar to the natural substrate of an enzyme, it could act as a competitive inhibitor by binding to the active site and preventing the substrate from binding. For instance, if an enzyme recognizes a small amino acid or a related amide-containing molecule, this compound might compete for the same binding site.
Non-competitive/Allosteric Inhibition: The compound could potentially bind to a site other than the active site (an allosteric site), inducing a conformational change in the enzyme that reduces its catalytic efficiency.
Irreversible Inhibition: The presence of the allyl group introduces the possibility of irreversible inhibition. The double bond in the allyl group could be susceptible to enzymatic activation, potentially forming a reactive intermediate that can then form a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the enzyme's active site. This type of inhibition is often time-dependent and results in the permanent inactivation of the enzyme.
Molecular Interactions with Biomolecules (e.g., proteins, nucleic acids, lipids) in vitro
The chemical functionalities of this compound would dictate its interactions with various biomolecules in an in vitro setting.
Ligand-Protein Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be instrumental in characterizing the binding of this compound to a target protein.
Surface Plasmon Resonance (SPR): This technique would allow for the real-time measurement of binding kinetics. A purified target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The association (kon) and dissociation (koff) rate constants could be determined, from which the equilibrium dissociation constant (Kd) can be calculated, providing a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC would directly measure the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
DNA/RNA Interaction Studies and Binding Assays in vitro
The potential for this compound to interact with nucleic acids (DNA/RNA) is likely to be less specific than its interactions with proteins, unless it is part of a larger molecule designed for nucleic acid recognition. The primary amino group, being protonated at physiological pH, could engage in electrostatic interactions with the negatively charged phosphate backbone of DNA or RNA. However, without specific intercalating or groove-binding moieties, these interactions would likely be weak and non-specific.
Binding assays such as electrophoretic mobility shift assays (EMSA) or fluorescence-based assays could be employed to investigate these potential interactions. In an EMSA, a labeled nucleic acid fragment would be incubated with increasing concentrations of the compound, and any change in mobility on a gel would suggest binding.
Cellular Uptake and Distribution Mechanisms in Isolated Non-Human Cell Lines (e.g., bacterial, fungal, mammalian cell lines)
The cellular uptake of this compound in non-human cell lines would depend on its physicochemical properties, such as its size, charge, and lipophilicity.
As a small molecule with both polar (amine, amide) and non-polar (allyl) groups, it is plausible that it could cross cellular membranes through a combination of mechanisms:
Passive Diffusion: The compound may be able to passively diffuse across the lipid bilayer of the cell membrane, driven by a concentration gradient. Its moderate lipophilicity, conferred by the allyl group and the carbon backbone, would facilitate this process.
Facilitated Diffusion/Active Transport: The primary amino group suggests that the compound might be a substrate for transporters that recognize small amines or amino acids. If so, its uptake could be mediated by specific carrier proteins, which would be a saturable and potentially energy-dependent process.
To elucidate the specific uptake mechanism, studies using transport inhibitors would be necessary. For example, inhibiting active transport with agents that deplete ATP or using competitive substrates for known transporters could reveal the involvement of specific uptake pathways.
Table 2: Potential Cellular Uptake Mechanisms and Experimental Approaches
| Uptake Mechanism | Key Characteristics | Experimental Verification |
| Passive Diffusion | Non-saturable, energy-independent, dependent on lipophilicity. | Uptake rate is linearly proportional to concentration; not affected by metabolic inhibitors. |
| Facilitated Diffusion | Saturable, energy-independent, involves a carrier protein. | Exhibits saturation kinetics; can be competitively inhibited by structurally similar molecules. |
| Active Transport | Saturable, energy-dependent (requires ATP), involves a transporter protein. | Exhibits saturation kinetics; inhibited by metabolic inhibitors (e.g., sodium azide, 2,4-dinitrophenol). |
This table outlines general mechanisms that would need to be investigated for this specific compound.
Elucidation of Molecular Mechanisms in Model Biological Systems
There is currently no published research detailing the molecular mechanisms of this compound in model biological systems such as yeast, E. coli cultures, or isolated organelles. Scientific investigation into how this specific compound may interact with cellular components, metabolic pathways, or genetic material in these systems has not been reported. Therefore, no data tables or detailed research findings on its mode of action at the molecular level can be provided.
Concluding Remarks and Future Research Perspectives on 2 Amino N Prop 2 En 1 Yl Acetamide
Summary of Key Research Findings and Methodological Advancements
Identification of Unexplored Research Avenues and Opportunities
The scarcity of dedicated research on 2-amino-N-(prop-2-en-1-yl)acetamide presents a landscape rich with opportunities for novel investigations.
Novel Synthetic Methodologies and Catalytic Systems
Future research could focus on developing efficient and stereoselective synthetic routes to this compound. This could involve exploring various protective group strategies for the amino group during the acylation of allylamine (B125299). The investigation of green chemistry approaches, such as solvent-free reactions or the use of biocatalysts like lipases, could lead to more sustainable synthetic processes. Furthermore, the development of novel catalytic systems, potentially involving transition metals, for the direct amidation of a suitable precursor would be a significant advancement.
Emerging Chemical Reactivity Pathways and Transformations
The bifunctional nature of this compound, possessing a primary amine, a secondary amide, and an alkene, suggests a rich and varied chemical reactivity. Future studies could explore:
Polymerization: The vinyl group could participate in radical or transition-metal-catalyzed polymerization reactions to produce novel functional polymers.
Cyclization Reactions: The presence of multiple reactive sites could allow for intramolecular cyclization to form heterocyclic structures.
Derivatization: The primary amino group and the amide N-H can be functionalized to create a library of new compounds with potentially interesting biological or material properties.
Challenges and Opportunities in Fundamental this compound Research
The primary challenge in the fundamental research of this compound is the current lack of foundational data. Establishing a reliable and scalable synthesis is the first hurdle. Once obtained, a thorough characterization of its physicochemical properties, including its solid-state structure, spectroscopic data, and thermal stability, will be crucial.
The opportunities, however, are vast. As a relatively unexplored molecule, any new finding would be a significant contribution to the field of organic chemistry. The potential for this compound to serve as a versatile building block in organic synthesis and materials science is a key area of opportunity.
Potential for Interdisciplinary Research Collaborations and Translational Impact in Chemical Sciences
The unique structural features of this compound make it a candidate for interdisciplinary research. Collaboration with polymer chemists could lead to the development of new materials with tailored properties. In medicinal chemistry, the compound could be explored as a scaffold for the synthesis of new bioactive molecules. Its ability to chelate metals could also be of interest in the field of coordination chemistry and catalysis. The translational impact could range from the creation of new functional polymers and coatings to the development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
